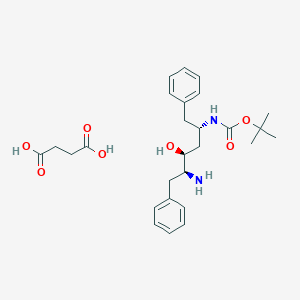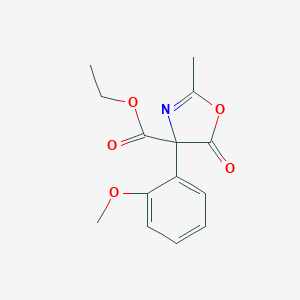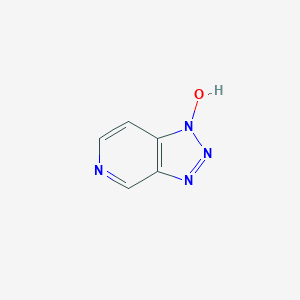
1-Hydroxy-5-azabenzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-5-azabenzotriazole (HOAt) is a heterocyclic organic compound that belongs to the class of azoles. It is widely used as a coupling reagent in peptide synthesis and other organic reactions. HOAt is a white crystalline powder that is soluble in common organic solvents such as ethanol, methanol, and acetonitrile.
Mecanismo De Acción
1-Hydroxy-5-azabenzotriazole acts as a nucleophilic catalyst in peptide synthesis. It reacts with the carboxylic acid to form an active ester intermediate, which then reacts with the amino group of the amino acid to form a peptide bond. 1-Hydroxy-5-azabenzotriazole also improves the solubility of the intermediate and stabilizes it, which reduces the formation of side products.
Efectos Bioquímicos Y Fisiológicos
1-Hydroxy-5-azabenzotriazole has no known biochemical or physiological effects on living organisms. It is not toxic and does not have any adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Hydroxy-5-azabenzotriazole has several advantages in lab experiments. It improves the coupling efficiency and reduces the formation of side products in peptide synthesis. It is also easy to handle and has a long shelf life. However, 1-Hydroxy-5-azabenzotriazole has some limitations. It is expensive compared to other coupling reagents such as HBTU and HATU. It is also not suitable for the synthesis of peptides containing acid-labile protecting groups.
Direcciones Futuras
1-Hydroxy-5-azabenzotriazole has several potential future directions. One of them is the development of new coupling reagents that are more efficient and cost-effective than 1-Hydroxy-5-azabenzotriazole. Another direction is the synthesis of peptides with novel structures and functions using 1-Hydroxy-5-azabenzotriazole and other coupling reagents. The use of 1-Hydroxy-5-azabenzotriazole in the synthesis of small molecule inhibitors and drugs is also an area of future research. Finally, the development of new methods for the synthesis of 1-Hydroxy-5-azabenzotriazole and its derivatives is also an area of interest.
Conclusion
1-Hydroxy-5-azabenzotriazole is a versatile coupling reagent that has found widespread use in peptide synthesis and other organic reactions. It has several advantages such as improved coupling efficiency and reduced formation of side products. However, it also has some limitations such as high cost and unsuitability for acid-labile protecting groups. 1-Hydroxy-5-azabenzotriazole has no known biochemical or physiological effects on living organisms. Future research directions include the development of new coupling reagents, synthesis of novel peptides, and the use of 1-Hydroxy-5-azabenzotriazole in the synthesis of small molecule inhibitors and drugs.
Aplicaciones Científicas De Investigación
1-Hydroxy-5-azabenzotriazole is widely used in peptide synthesis, especially in the coupling of amino acids with carboxylic acids. It is also used in the synthesis of other organic compounds such as esters, amides, and lactams. 1-Hydroxy-5-azabenzotriazole has been shown to improve the coupling efficiency and reduce the formation of side products in peptide synthesis. It is also used in the synthesis of small molecule inhibitors and drugs.
Propiedades
Número CAS |
185839-73-0 |
|---|---|
Nombre del producto |
1-Hydroxy-5-azabenzotriazole |
Fórmula molecular |
C5H4N4O |
Peso molecular |
136.11 g/mol |
Nombre IUPAC |
1-hydroxytriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C5H4N4O/c10-9-5-1-2-6-3-4(5)7-8-9/h1-3,10H |
Clave InChI |
YFYIKMFTXUYSEC-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1N(N=N2)O |
SMILES canónico |
C1=CN=CC2=C1N(N=N2)O |
Sinónimos |
1H-1,2,3-Triazolo[4,5-c]pyridine,1-hydroxy-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


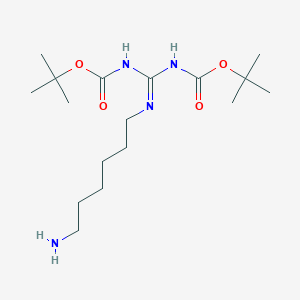
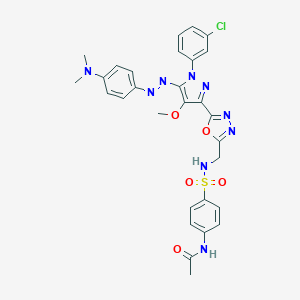
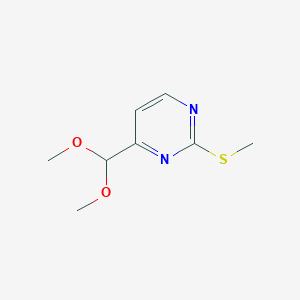

![2-(2-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B61181.png)
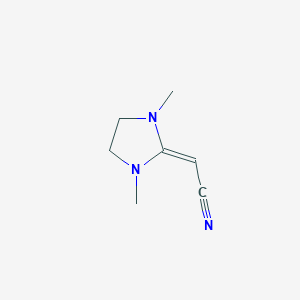
![1-Fluoro-5-methyl-6,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B61187.png)
![ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B61188.png)
